Product packaging for 7-Bromonaphthalene-1-sulfonic acid(Cat. No.:CAS No. 23116-37-2)

7-Bromonaphthalene-1-sulfonic acid

Cat. No.: B15345843
CAS No.: 23116-37-2
M. Wt: 287.13 g/mol
InChI Key: YQCCVZORVKNEPN-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonic Acid Moieties in Organic Chemistry

The sulfonic acid group (-SO₃H) is a highly significant functional group in organic chemistry. Naphthalene (B1677914) sulfonic acids are organic compounds containing both naphthalene and sulfonic acid functional groups. drugbank.com These compounds are structurally similar to naphthalenes, which are bicyclic aromatic compounds composed of two fused benzene (B151609) rings. drugbank.com The sulfonic acid moiety imparts several key properties to organic molecules. As strong acids, they are completely ionized in aqueous solutions. nih.gov This property significantly increases the water solubility of the parent compound, a feature that is widely exploited in the dye industry. wikipedia.orgwikipedia.org Many naphthalenesulfonic acids and their sulfonated derivatives are useful as intermediates in the synthesis of dyes and as precursors to many synthetic colorants. wikipedia.org The sulfonation reaction is also reversible, which allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to a desired position on an aromatic ring. stackexchange.com Furthermore, these compounds serve as intermediates in the production of various chemicals, including 2-naphthol, and can be used in the manufacture of polymers and plasticizers. wikipedia.orgnih.gov

Overview of Halogenated Naphthalene Compounds in Advanced Synthesis

Halogenated naphthalene compounds, particularly those containing bromine, are highly valuable intermediates in the field of advanced organic synthesis. nih.gov The presence of a halogen atom, such as bromine, on the naphthalene scaffold provides a reactive handle for a wide array of chemical transformations. cymitquimica.com These compounds are frequently used as starting materials in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Kumada-Tamao-Corriu reactions, to form new carbon-carbon bonds. nih.govchemicalbook.com For instance, 1-bromonaphthalene (B1665260) is used in palladium-catalyzed reactions to prepare arylnaphthalenes and complex polycyclic aromatic hydrocarbons. chemicalbook.comsigmaaldrich.com

The bromine atom can be displaced by various nucleophiles, and it facilitates the formation of organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds. wikipedia.org These reagents are pivotal in constructing more complex molecular architectures. The introduction of halogen atoms can also influence the electronic and steric properties of the naphthalene system, which can be leveraged to control the regioselectivity of subsequent reactions and to fine-tune the physical properties of the final products. cymitquimica.comacs.org

Historical Development of Sulfonation and Bromination Methodologies for Naphthalene Scaffolds

The methodologies for introducing sulfonic acid and bromine groups onto a naphthalene ring have been studied for over a century, with early work establishing the foundational principles of electrophilic aromatic substitution on this bicyclic system.

Sulfonation: The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. stackexchange.com When naphthalene is treated with concentrated sulfuric acid at lower temperatures (around 40-80°C), the primary product is naphthalene-1-sulfonic acid, the kinetically favored product. youtube.comyoutube.com This is because the carbocation intermediate formed by attack at the alpha-position (C1) is more stable due to a greater number of resonance structures that preserve one of the benzene rings' aromaticity. stackexchange.com However, if the reaction is conducted at a higher temperature (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. wikipedia.orgyoutube.com The 1-isomer is less stable due to steric hindrance between the bulky sulfonic acid group and the hydrogen atom at the 8-position. stackexchange.com Because sulfonation is reversible, heating the kinetic product allows it to revert to naphthalene, which can then be re-sulfonated to form the more stable 2-isomer. stackexchange.com

Bromination: The direct bromination of naphthalene with bromine (Br₂) typically occurs in a solvent like carbon tetrachloride (CCl₄) and yields 1-bromonaphthalene as the major product, without the need for a Lewis acid catalyst. wikipedia.orgyoutube.com This alpha-substitution is also a result of the greater stability of the intermediate carbocation. youtube.com The preparation of specific bromo-substituted naphthalene sulfonic acids can be achieved by carefully choosing the starting material and reaction conditions. For example, halogenated naphthalenes can be prepared by reacting 1-chloronaphthalene-8-sulfonic acid with chlorine or bromine in an aqueous solution. google.com The temperature of this reaction can influence the position of the second halogen atom. google.com

Current Research Landscape and Rationale for Investigating 7-Bromonaphthalene-1-sulfonic Acid

The compound this compound is of interest in contemporary research primarily due to its bifunctional nature, possessing both a reactive bromine atom and a polar sulfonic acid group at distinct positions on the naphthalene core. vulcanchem.com Its molecular structure features a bromine atom at the 7-position and a sulfonic acid group at the 1-position. evitachem.com This specific arrangement of functional groups makes it a versatile building block in organic synthesis, materials science, and biochemistry. evitachem.com

The synthesis of this compound generally involves the bromination of naphthalene followed by sulfonation, with careful control of reaction conditions to achieve the desired regiochemistry. evitachem.com The bromine at the 7-position can serve as a site for cross-coupling reactions or other substitutions, while the sulfonic acid at the 1-position enhances solubility in polar solvents and can be used to introduce ionic character or serve as a catalytic site. vulcanchem.com Research involving this and structurally similar compounds focuses on its utility as a reagent in the synthesis of more complex molecules, potentially for applications in pharmaceuticals, agrochemicals, dyes, and pigments. cymitquimica.com The dual functionality allows for sequential and orthogonal chemical modifications, providing a strategic advantage in multi-step synthetic pathways.

Data Tables

Table 1: Physicochemical Properties of Naphthalene Sulfonic Acid Isomers

PropertyNaphthalene-1-sulfonic acidNaphthalene-2-sulfonic acidThis compound
IUPAC Name Naphthalene-1-sulfonic acidNaphthalene-2-sulfonic acidThis compound
CAS Number 85-47-2 wikipedia.org120-18-3 nih.gov23116-37-2 vulcanchem.com
Molecular Formula C₁₀H₈O₃S wikipedia.orgC₁₀H₈O₃S wikipedia.orgC₁₀H₇BrO₃S vulcanchem.com
Molar Mass 208.23 g/mol wikipedia.org208.24 g/mol nih.gov287.13 g/mol evitachem.com
Appearance White solid wikipedia.orgColorless, water-soluble solid wikipedia.orgData not available
Control Kinetic Product (Low Temp) stackexchange.comThermodynamic Product (High Temp) stackexchange.comSynthetically derived

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO3S B15345843 7-Bromonaphthalene-1-sulfonic acid CAS No. 23116-37-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23116-37-2

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

7-bromonaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7BrO3S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H,(H,12,13,14)

InChI Key

YQCCVZORVKNEPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 7 Bromonaphthalene 1 Sulfonic Acid

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfonic acid group onto a pre-existing bromonaphthalene structure. The success of this approach hinges on controlling the position of sulfonation to favor the 1-position.

Regioselective Sulfonation of Bromonaphthalenes

The regioselectivity of sulfonation on the naphthalene (B1677914) ring is highly dependent on reaction conditions. wordpress.com Generally, sulfonation at lower temperatures (around 40-80°C) favors the formation of the alpha-isomer (naphthalene-1-sulfonic acid), which is the kinetically controlled product. wordpress.comyoutube.com In contrast, higher temperatures (around 160°C) lead to the thermodynamically more stable beta-isomer (naphthalene-2-sulfonic acid). wordpress.com This principle is crucial when sulfonating bromonaphthalenes to obtain the desired 7-bromo-1-sulfonic acid isomer. The bulky bromine atom already present on the naphthalene ring will also influence the position of the incoming sulfonic acid group.

Optimized Conditions and Reagents for Direct Sulfonation Reactions

To achieve high yields and selectivity, various factors in the sulfonation reaction must be carefully optimized. Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide itself. shokubai.orggoogle.com The choice of solvent can also play a significant role. For instance, using a naphthenic solvent like decalin has been shown to improve product yield by suppressing the sublimation of naphthalene, a common issue that can lead to losses. shokubai.org

The molar ratio of the reactants is another critical parameter. A molar ratio of naphthalene to sulfur trioxide between 1:0.7 and 1:1.5 is often employed. google.com Reaction temperature and time are interdependent; for example, isomerization to the beta-isomer can be achieved in 60 minutes at 160°C, while at 180°C, the same degree of isomerization may occur in just 10 minutes. google.com

ParameterConditionOutcome
Temperature Low (e.g., 80°C)Favors α-sulfonic acid (kinetically controlled) wordpress.com
Temperature High (e.g., 160°C)Favors β-sulfonic acid (thermodynamically controlled) wordpress.com
Solvent DecalinImproved product yield by reducing naphthalene sublimation shokubai.org
Reactant Ratio Naphthalene:SO₃ (1:0.8 to 1:1.1)Favorable for producing naphthalenesulfonic acids for specific applications google.com

Role of Chlorosulfonic Acid in Naphthalene Sulfonation

Chlorosulfonic acid is another effective sulfonating agent. shokubai.org It is often used in the synthesis of sulfonic acids from aromatic compounds. organic-chemistry.org For instance, it can be reacted with imidazole (B134444) to create a Brønsted acidic ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) chloride, which facilitates the sulfonation of aromatic compounds under mild, aqueous conditions at 50°C. organic-chemistry.org This method offers a more environmentally friendly alternative to traditional sulfonation techniques that often require harsh conditions and volatile organic solvents. organic-chemistry.org

Bromination Strategies for Naphthalene-1-sulfonic Acid Derivatives

An alternative synthetic route involves first preparing naphthalene-1-sulfonic acid and then introducing the bromine atom at the desired position.

Position-Selective Bromination Techniques

Achieving regioselective bromination on a naphthalene ring that already contains a sulfonic acid group can be challenging. The sulfonic acid group is a deactivating group, making the ring less susceptible to further electrophilic substitution. However, it directs incoming electrophiles to the meta position.

Various brominating agents and catalysts can be employed to control the position of bromination. The use of solid catalysts, such as zeolites, has been investigated for the regioselective bromination of naphthalene itself, yielding various brominated naphthalenes including 1-bromonaphthalene (B1665260) and dibromonaphthalenes. researchgate.netresearchgate.net Mechanochemical methods, such as ball milling with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and a zeolite catalyst, have also shown promise in the bromination of naphthalene. researchgate.net Another approach involves using bromine water in the presence of an ionic liquid and glacial acetic acid as a solvent, which can achieve high yields of 1-bromonaphthalene. google.com

Challenges in Achieving Selective Bromination on Naphthalene-1-sulfonic Acid

The primary challenge in this synthetic approach is to direct the bromine atom specifically to the 7-position of the naphthalene-1-sulfonic acid molecule. The sulfonic acid group at the 1-position will influence the electronic distribution of the entire naphthalene ring system. As a meta-director, the sulfonic acid group would favor substitution at the 5- and 8-positions. Therefore, achieving substitution at the 7-position requires careful selection of reaction conditions and potentially the use of protecting groups or specialized catalytic systems to overcome the inherent directing effects of the sulfonic acid group. Further research into catalysts and reaction conditions is needed to develop a highly selective and efficient method for the direct bromination of naphthalene-1-sulfonic acid to its 7-bromo derivative.

Multi-Step Synthetic Pathways

The traditional synthesis of 7-Bromonaphthalene-1-sulfonic acid often involves a series of well-established reactions, each with its own set of challenges and advantages.

Conversion from Aminonaphthalene Sulfonic Acids via Diazotization and Bromination Reactions (e.g., Sandmeyer Reaction)

A prominent route to this compound involves the transformation of an aminonaphthalene sulfonic acid precursor. This process hinges on two critical steps: diazotization followed by a bromination reaction, often the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts, using copper(I) salts as a catalyst. wikipedia.orgnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The process is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical then reacts with a halide to produce the final aryl halide, regenerating the copper(I) catalyst. wikipedia.org

In the context of synthesizing this compound, a suitable aminonaphthalene sulfonic acid is first converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid. The presence of a sulfonic acid group can enhance the yield of the Sandmeyer reaction, as it makes the diazonium compound a better electron acceptor. nih.gov

Following the formation of the diazonium salt, the introduction of a bromine atom is accomplished using a copper(I) bromide catalyst. wikipedia.org The use of an equimolar mixture of copper(I) bromide and copper(II) bromide has been found to be particularly effective in some cases. nih.gov

Utilization of Protecting and Activating Groups in Naphthalene Functionalization

The regioselective synthesis of disubstituted naphthalenes like this compound often necessitates the use of protecting and activating groups. nih.gov These groups are temporarily introduced into a molecule to control the position of subsequent functionalization.

The sulfonic acid group itself can act as a protecting and activating group. nih.gov For instance, in the synthesis of 5-Bromo-2-naphthol, a sulfonic acid group is deliberately introduced to direct bromination to the desired position. This is because the amino group can be protonated under acidic conditions, rendering it unreactive, while the sulfonic acid group directs the incoming electrophile. nih.gov

In other synthetic strategies, protecting groups are employed to shield reactive sites from unwanted reactions. For sulfonic acids, protection as simple esters can be problematic due to their high reactivity as electrophiles. To circumvent this, sterically hindered protecting groups have been developed. Examples include isopropyl (iPr), isobutyl (iBu), and neopentyl (Neo) sulfonates. nih.gov Neopentyl protecting groups are particularly robust and resistant to nucleophilic displacement. nih.govgoogle.com "Safety-catch" protecting groups, which combine the stability of neopentyl sulfonates with an intramolecular trigger for selective removal, have also been described. nih.gov

The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. The stability of various sulfonate esters has been studied, revealing that neopentyl, trifluoroethyl (TFE), and phenyl (Ph) groups are among the most broadly stable. nih.gov

Table 1: Stability of Sulfonate Protecting Groups

Protecting GroupStability to NucleophilesCleavage Conditions
Neopentyl (Neo)Highly resistantHot aqueous acid or strong Lewis acid
Trifluoroethyl (TFE)Broadly stableBasic conditions
Phenyl (Ph)Highest stabilityBasic conditions
Isopropyl (iPr)Less stableAcidic conditions
Isobutyl (iBu)More stable than iPr to acidSensitive to nucleophilic cleavage
Trichloroethyl (TCE)Stable to non-basic nucleophilesBasic nucleophiles

Preparation from Precursors such as Bromonaphthalene

An alternative synthetic route starts with a bromonaphthalene precursor, which is then sulfonated to yield the final product. The synthesis typically involves two main steps: the bromination of naphthalene to form bromonaphthalene, followed by the sulfonation of this intermediate. vulcanchem.com

The bromination of naphthalene can be achieved using bromine in a suitable solvent like carbon tetrachloride or without a solvent. evitachem.comorgsyn.org The reaction conditions are controlled to favor the formation of the desired bromonaphthalene isomer.

The subsequent sulfonation introduces the sulfonic acid group onto the bromonaphthalene ring. This is commonly carried out using sulfuric acid or sulfur trioxide. evitachem.comgloballcadataaccess.org The temperature of the sulfonation reaction is a critical parameter that influences the position of the sulfonic acid group. For instance, in the sulfonation of naphthalene, lower temperatures favor the formation of naphthalene-1-sulfonic acid, while higher temperatures lead to naphthalene-2-sulfonic acid. chemicalbook.com

Modern Synthetic Innovations and Principles

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods for producing compounds like this compound.

Catalytic Approaches in Naphthalene Derivative Synthesis

Modern synthetic methods increasingly rely on catalytic approaches to improve reaction efficiency and selectivity. In the context of the Sandmeyer reaction, while traditionally using stoichiometric copper(I) salts, research has explored catalytic versions to reduce the amount of copper waste. organic-chemistry.org

Furthermore, other transition metal salts, including those of iron(III) and cobalt(III), have been employed in Sandmeyer-type reactions. wikipedia.org The development of metal-free Sandmeyer reactions represents a significant step towards more sustainable synthesis. organic-chemistry.org

Catalysis also plays a crucial role in other transformations of naphthalene derivatives. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are used to form carbon-carbon bonds, enabling the synthesis of complex polychlorinated biphenyls (PCBs) from brominated aniline (B41778) precursors. nih.gov

Sustainable Methodologies for Sulfonic Acid Production

The production of sulfonic acids has traditionally involved the use of large quantities of strong acids, leading to significant waste streams. Sustainable methodologies aim to address these environmental concerns.

One approach involves the use of sulfur trioxide in a solvent as an alternative to concentrated sulfuric acid for sulfonation. globallcadataaccess.org Another strategy focuses on the inherent recycling of acidic streams generated during the isolation and washing of naphthalene sulfonic acid compounds. google.com This can be achieved through methods like forward and reverse isolation, where the acidic filtrate is treated and reused as a reaction medium for subsequent batches. google.com

The development of methods that avoid the use of fuming sulfuric acid and sulfonation entrainers is another area of focus. google.com For instance, a method for producing naphthalene sulfonic formaldehyde (B43269) condensation compounds utilizes a lower proportion of sulfuric acid and carries out the sulfonation in batches to improve efficiency. google.com

The use of solid acid catalysts, such as sulfonic acid-based cation-exchange resins, offers a more environmentally friendly alternative for reactions like diazotization, as they can be easily separated and potentially reused. organic-chemistry.org

Reactivity and Reaction Mechanisms of 7 Bromonaphthalene 1 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a positively charged intermediate known as a sigma complex or benzenium ion. libretexts.org The stability of this intermediate, and thus the rate and regioselectivity of the reaction, is heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.org

The bromo and sulfonic acid groups on the 7-bromonaphthalene-1-sulfonic acid molecule have distinct electronic effects that direct incoming electrophiles to specific positions on the naphthalene ring.

Bromo Group (-Br): The bromine atom is an ortho-, para-directing deactivator. It withdraws electron density from the ring through induction (electronegativity), making the ring less reactive towards electrophiles compared to unsubstituted naphthalene. However, it can donate electron density through resonance, which stabilizes the cationic intermediate when the electrophile attacks at the ortho or para positions.

Sulfonic Acid Group (-SO3H): The sulfonic acid group is a strong deactivating and meta-directing group. libretexts.org It strongly withdraws electron density from the ring both inductively and through resonance, significantly reducing the ring's nucleophilicity.

In this compound, the sulfonic acid group at the 1-position deactivates the ring it is attached to (the "A" ring). The bromo group at the 7-position is on the second ring (the "B" ring). The directing effects of these two groups are complex and can lead to a mixture of products depending on the reaction conditions and the nature of the electrophile. Generally, electrophilic attack is more likely to occur on the ring that is less deactivated.

Further functionalization of this compound via electrophilic aromatic substitution would likely occur at the positions most activated (or least deactivated) by the existing substituents. The sulfonic acid group at C1 strongly deactivates the first ring. The bromo group at C7 deactivates the second ring but less strongly than the sulfonic acid group. Therefore, electrophilic attack would be expected to occur on the second ring, ortho and para to the bromine atom. This would lead to substitution at the C5 and C8 positions. However, steric hindrance could influence the final product distribution.

Nucleophilic Aromatic Substitution Reactions Involving the Bromo Group

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com Unlike electrophilic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The bromine atom in this compound can be displaced by strong nucleophiles. The presence of the electron-withdrawing sulfonic acid group, although on a different ring, can influence the reactivity of the C-Br bond towards nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the bromine, forming a transient anionic intermediate, followed by the departure of the bromide ion. chemistrysteps.com Common nucleophiles for such reactions include hydroxides, alkoxides, and amines. evitachem.com For instance, heating with aqueous sodium hydroxide (B78521) could potentially replace the bromo group with a hydroxyl group, although harsh conditions might be required.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for these reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. acs.orgnih.gov This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. nih.govnih.gov

This compound can serve as the aryl halide component in a Suzuki-Miyaura coupling. The reaction would involve the palladium-catalyzed coupling of the naphthalene derivative with a suitable boronic acid (R-B(OH)2) in the presence of a base. This would result in the formation of a new carbon-carbon bond at the 7-position of the naphthalene ring, replacing the bromine atom with the 'R' group from the boronic acid. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success and efficiency of the coupling reaction.

Table 1: Reactivity of this compound

Reaction Type Reagents and Conditions Product Type
Electrophilic Aromatic Substitution
Nitration HNO₃, H₂SO₄ Nitro-7-bromonaphthalene-1-sulfonic acid
Halogenation Br₂, FeBr₃ Dibromonaphthalene-1-sulfonic acid
Sulfonation SO₃, H₂SO₄ Bromonaphthalene-disulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃ Alkyl-7-bromonaphthalene-1-sulfonic acid
Friedel-Crafts Acylation R-COCl, AlCl₃ Acyl-7-bromonaphthalene-1-sulfonic acid
Nucleophilic Aromatic Substitution
Displacement of Bromo Group NaOH, heat 7-Hydroxy-naphthalene-1-sulfonic acid
Transition Metal-Catalyzed Cross-Coupling

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Naphthalene
1,4-dibromonaphthalene
1,5-dibromonaphthalene
1-naphthol
Benzenesulfonic acid
2,4,6-trinitrochlorobenzene
2,4,6-trinitrophenol
2,4-dinitrofluorobenzene
1-bromonaphthalene (B1665260)
2-bromonaphthalene
1,8-dilithionaphthalene
Naphthalene-2-sulfonic acid
1,5-naphthalene-disulfonic acid
1-naphthalenethiol

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnrochemistry.com The reaction is highly versatile and can be conducted under mild conditions, such as at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

The reactivity of the halide in Sonogashira coupling follows the order: I > OTf > Br > Cl. nrochemistry.com This allows for selective reactions when multiple different halides are present in a molecule. wikipedia.org For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by carrying out the reaction at room temperature. wikipedia.org

The generally accepted mechanism for the copper-catalyzed Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex. nrochemistry.com In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. nrochemistry.com Transmetalation of the acetylide group from copper to the palladium complex is followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nrochemistry.com

Recent advancements have led to the development of copper-free Sonogashira reactions, which are particularly useful for substrates that are sensitive to copper. libretexts.org These reactions often employ N-heterocyclic carbene (NHC) palladium complexes as catalysts. libretexts.org

A general protocol for the Sonogashira reaction involves combining an (N-heterocyclic carbene)-Cu complex with an (N-heterocyclic carbene)-Pd complex. nih.gov This system allows for the coupling of aryl bromides and alkynes in air and non-anhydrous solvents with high yields. nih.gov

Table 1: General Conditions for Sonogashira Coupling

ParameterCondition
Catalyst Palladium complex (e.g., Pd(PPh₃)₂Cl₂)
Co-catalyst Copper(I) salt (e.g., CuI)
Base Amine base (e.g., diisopropylamine)
Solvent THF, aqueous media
Temperature Room temperature to higher temperatures
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods. wikipedia.org

The reaction typically employs a palladium catalyst with various phosphine (B1218219) ligands. The choice of ligand is crucial for the success of the reaction and has evolved over time. Early generations of catalysts used simple phosphine ligands, while later generations have employed more sterically hindered and bidentate phosphine ligands like BINAP and DPPF, which have expanded the scope of the reaction to include a wider range of amines and aryl halides. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide. wikipedia.org

Table 2: Generations of Buchwald-Hartwig Amination Catalyst Systems

Catalyst GenerationLigand TypeSubstrate Scope
First Generation Simple phosphinesLimited to specific amines and aryl halides
Second Generation Bidentate phosphine ligands (e.g., BINAP, DPPF)Broader scope, including primary amines
Third Generation Sterically hindered ligandsExpanded scope to a wide variety of amines and aryl halides

Transformations of the Sulfonic Acid Group

Conversion to Sulfonyl Chlorides and Related Derivatives

Sulfonic acids can be converted into more reactive sulfonyl chlorides, which are valuable intermediates in organic synthesis. nih.govlookchem.com Sulfonyl chlorides serve as precursors for the synthesis of sulfonamides and sulfonate esters, which are important functional groups in pharmaceuticals and other biologically active molecules. nih.govprinceton.edu

A common method for this transformation is the reaction of the sulfonic acid with a chlorinating agent. lookchem.com Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. researchgate.net The reaction of a sulfonic acid with thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF), yields the corresponding sulfonyl chloride. lookchem.com Other chlorinating agents that can be employed include phosphorus pentachloride (PCl₅) and 2,4,6-trichloro-1,3,5-triazine (TCT). lookchem.com

A more recent and efficient method utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as the chlorinating agent under solvent-free conditions. lookchem.com This method offers mild reaction conditions, shorter reaction times, and high yields. lookchem.com The proposed mechanism involves the condensation of the sulfonic acid with TAPC, followed by nucleophilic attack of a chloride ion to produce the sulfonyl chloride. lookchem.com

Sulfonyl hydrazides can also be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS). nih.gov This method is simple, rapid, and allows for the late-stage functionalization of complex molecules. nih.gov

Desulfonation Mechanisms and Selective Removal

Desulfonation is the reverse reaction of sulfonation, involving the removal of a sulfonic acid group from an aromatic ring. wikipedia.org This reaction is typically achieved by heating the sulfonic acid in the presence of a dilute acid. wikipedia.org The ease of desulfonation is related to the stability of the corresponding arene, with less stable isomers being more readily desulfonated. wikipedia.org

The mechanism of desulfonation is the microscopic reverse of sulfonation. It involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO₃) to regenerate the aromatic compound.

Selective removal of a sulfonic acid group can be a useful strategy in organic synthesis. wikipedia.org The sulfonic acid group can be used as a directing group to control the regioselectivity of subsequent electrophilic aromatic substitution reactions. After serving its purpose, the sulfonic acid group can be removed by desulfonation. wikipedia.org This approach is particularly valuable in the synthesis of specifically substituted aromatic compounds. wikipedia.org

Microbial desulfonation has also been observed, where certain bacteria can utilize naphthalenesulfonates as a sulfur source. d-nb.info These bacteria possess enzymes that can cleave the carbon-sulfur bond, leading to the removal of the sulfonate group. d-nb.info

Chemical Stability and Degradation Pathways

This compound possesses two main functional groups that determine its chemical stability and degradation pathways: the bromo substituent and the sulfonic acid group. The naphthalene ring itself is a stable aromatic system.

The bromine atom on the naphthalene ring is susceptible to nucleophilic substitution reactions, although less reactive than in aliphatic systems. It is also a key functional group for cross-coupling reactions as discussed previously. Under certain conditions, such as strong reducing agents or specific catalytic systems, dehalogenation can occur.

The sulfonic acid group is generally stable but can be removed under the conditions of desulfonation as described above (heating with dilute acid). wikipedia.org It is a strong acid and will exist in its deprotonated sulfonate form under neutral or basic conditions.

Derivatives and Functionalization of 7 Bromonaphthalene 1 Sulfonic Acid

Synthesis of Substituted Naphthalene (B1677914) Sulfonamides

The sulfonic acid group of 7-Bromonaphthalene-1-sulfonic acid serves as a precursor for the synthesis of substituted naphthalene sulfonamides. This transformation is typically achieved in a two-step process. First, the sulfonic acid is converted into its more reactive sulfonyl chloride derivative, 7-bromonaphthalene-1-sulfonyl chloride. This is commonly accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl).

The resulting 7-bromonaphthalene-1-sulfonyl chloride is then reacted with a primary or secondary amine to yield the corresponding sulfonamide. This nucleophilic substitution reaction often requires the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. This general methodology allows for the synthesis of a wide range of N-substituted sulfonamide derivatives by varying the amine reactant. nih.gov Naphthalene sulfonamides are a class of compounds investigated for various applications, including their potential as bioactive agents. nih.gov

Table 1: Examples of Potential Substituted Naphthalene Sulfonamides from 7-Bromonaphthalene-1-sulfonyl chloride

Amine Reactant Resulting Sulfonamide Derivative
Ammonia (NH₃) 7-Bromo-naphthalene-1-sulfonamide
Aniline (B41778) (C₆H₅NH₂) N-phenyl-7-bromo-naphthalene-1-sulfonamide
Diethylamine ((C₂H₅)₂NH) N,N-diethyl-7-bromo-naphthalene-1-sulfonamide

Formation of Naphthalene Sulfonic Esters

Similar to the synthesis of sulfonamides, the formation of naphthalene sulfonic esters (sulfonates) from this compound proceeds via the 7-bromonaphthalene-1-sulfonyl chloride intermediate. This reactive intermediate readily undergoes esterification when treated with an alcohol or a phenol (B47542).

The reaction, typically carried out in the presence of a base like pyridine, involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol on the sulfonyl chloride. This process results in the formation of a stable sulfonic ester bond. The synthesis of sulfonic esters is a valuable method for modifying the properties of the parent compound or for introducing the 7-bromo-1-naphthalenesulfonyl group into other molecules. Aromatic sulfonic acid esters have been utilized as affinity labels for enzymes. science.gov

Table 2: Examples of Potential Naphthalene Sulfonic Esters from 7-Bromonaphthalene-1-sulfonyl chloride

Alcohol/Phenol Reactant Resulting Sulfonic Ester Derivative
Methanol (CH₃OH) Methyl 7-bromo-naphthalene-1-sulfonate
Ethanol (C₂H₅OH) Ethyl 7-bromo-naphthalene-1-sulfonate
Phenol (C₆H₅OH) Phenyl 7-bromo-naphthalene-1-sulfonate

Development of Polymeric Derivatives for Functional Materials

The chemical structure of this compound lends itself to incorporation into polymeric structures, leading to functional materials with specific properties. A significant application of naphthalene sulfonates is in the production of sulfonated naphthalene-formaldehyde condensates. atamanchemicals.com These polymers are synthesized by the condensation reaction of a naphthalenesulfonic acid with formaldehyde (B43269).

These polymeric derivatives are widely used as superplasticizers (high-range water reducers) in concrete and cement formulations. atamanchemicals.com Their function is to adsorb onto cement particles and disperse them through electrostatic repulsion, which reduces the amount of water needed for a workable consistency, thereby increasing the strength and durability of the final concrete product. atamanchemicals.com Beyond this application, the incorporation of sulfonated aromatic compounds into polymers is a known strategy for creating materials such as ion-exchange resins and proton-exchange membranes for use in fuel cells. science.gov

Table 3: Potential Polymeric Derivatives and Their Applications

Polymer Type Synthesis Method Potential Application
Sulfonated Naphthalene-Formaldehyde Condensate Condensation polymerization with formaldehyde Superplasticizers in concrete, Dispersing agents atamanchemicals.com

Design and Synthesis of Coordination Compounds and Metal-Organic Frameworks (MOFs) Ligands

This compound is a promising candidate for use as a ligand in the design and synthesis of coordination compounds and metal-organic frameworks (MOFs). Its bifunctional nature, possessing both a sulfonic acid group and a bromine atom, offers multiple avenues for coordination and further modification.

The sulfonic acid group is a versatile coordinating moiety that can bind to various metal ions through its oxygen atoms. This allows for the formation of coordination polymers where the sulfonic acid group acts as a bridging ligand connecting metal centers.

While specific MOFs based on this compound are not yet widely reported, the principles of using functionalized aromatic carboxylic acids and sulfonic acids as ligands are fundamental to MOF design. The combination of a strong coordinating group and a modifiable site makes this compound a highly attractive building block for the development of new functional crystalline materials.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Fine Chemical Synthesis

The reactivity of the bromine and sulfonic acid groups makes 7-bromonaphthalene-1-sulfonic acid a versatile starting material for the synthesis of a wide array of fine chemicals. evitachem.comvulcanchem.com

Intermediates for Dyes and Pigments (Focus on Chemical Structure and Synthesis)

The naphthalene (B1677914) sulfonic acid backbone is a common structural motif in many dyes and pigments. The presence of the bromo group in this compound provides a reactive handle for introducing various chromophoric and auxochromic groups, leading to the synthesis of a diverse palette of colors.

The synthesis of these colorants often involves the diazotization of an aromatic amine followed by coupling with this compound or its derivatives. The sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for their application in textile dyeing and printing. The bromine atom can be retained to influence the final color or can be substituted in subsequent synthetic steps to further modify the dye's properties.

Building Blocks for Complex Organic Molecules

Beyond its role in colorant synthesis, this compound serves as a fundamental building block for more intricate organic structures. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki and Heck couplings, to form carbon-carbon bonds. sigmaaldrich.com This allows for the construction of complex polycyclic aromatic systems and other elaborate molecular architectures. The sulfonic acid group can be retained for its desirable properties or can be removed or transformed into other functional groups as the synthetic strategy dictates.

Role in Catalysis

The acidic nature and structural features of this compound and its derivatives lend themselves to applications in catalysis.

Acid Catalysis Applications

The sulfonic acid group imparts strong Brønsted acidity to the molecule, making it a candidate for use as an acid catalyst in various organic transformations. nih.gov For instance, sulfonic acid-functionalized materials are known to catalyze esterification reactions. researchgate.net While specific studies focusing solely on this compound as a primary catalyst are not extensively detailed in the provided results, the broader class of aromatic sulfonic acids is well-established in this catalytic role. nih.gov

Ligand Scaffolds for Transition Metal Catalysis

The naphthalene-based structure of this compound can be chemically modified to create sophisticated ligands for transition metal catalysts. The bromine atom provides a convenient site for the introduction of coordinating groups, such as phosphines or amines, which can then bind to a metal center. The sulfonic acid group can influence the solubility and electronic properties of the resulting metal complex, thereby fine-tuning its catalytic activity and selectivity. These tailored ligands are instrumental in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and polymerization.

Functional Materials Development

The inherent properties of this compound make it a promising component in the design and synthesis of novel functional materials. The aromatic naphthalene core contributes to thermal stability and can impart desirable photophysical properties, such as fluorescence. The sulfonic acid group can enhance properties like ion conductivity and solubility in polar media.

By incorporating this molecule into polymers or other macromolecular structures, materials with tailored electronic, optical, or mechanical properties can be developed. For example, sulfonated aromatic polymers are widely investigated for applications in proton exchange membranes for fuel cells, where the sulfonic acid groups facilitate proton transport. While direct applications of this compound in this area require further specific research, its structural motifs are highly relevant to the field of functional materials.

Components in Ion-Exchange Resins

While direct, extensive research on the incorporation of this compound into ion-exchange resins is not widely documented, its structural motifs are highly relevant to the design of cation exchange materials. Ion-exchange resins are insoluble, cross-linked polymers containing ionizable functional groups that can exchange ions with a surrounding solution. globalresearchonline.net The sulfonic acid group (-SO₃H) is the key functional component in strong acid cation (SAC) exchangers. cresp.orgfabad.org.tr

These resins are typically synthesized by introducing functional groups onto a polymer matrix, such as cross-linked polystyrene. fabad.org.tryoutube.com The process for creating SAC resins often involves the sulfonation of the polymer backbone. fabad.org.tryoutube.com Naphthalene-based sulfonic acids are recognized as important intermediates in the production of these materials. deswater.com

The fundamental mechanism involves the sulfonic acid groups, which are highly dissociated across the entire pH range, providing readily available H⁺ or other cations (like Na⁺) for exchange. fabad.org.tr This property is crucial for applications like water softening, where Ca²⁺ and Mg²⁺ ions are removed, and demineralization. globalresearchonline.netresindion.com The presence of the naphthalene ring can enhance the thermal and chemical stability of the polymer matrix, while the bromine atom on this compound could serve as a site for further functionalization or to modify the resin's selectivity.

Table 1: Properties of Strong Acid Cation Exchange Resins with Sulfonic Acid Groups

PropertyDescriptionRelevance of Sulfonic Acid Group
Functional Group -SO₃HProvides strong acidic character and the site for ion exchange. fabad.org.tr
Matrix Typically cross-linked polystyrene-divinylbenzene.The polymer backbone to which functional groups are attached. fabad.org.tr
Exchange Capacity Total number of equivalents available for exchange per unit weight or volume. fabad.org.trThe density of sulfonic acid groups determines the resin's capacity. fabad.org.tr
Operating pH Range Effective across the entire pH range.Sulfonic acid is a strong acid, ensuring dissociation even in highly acidic solutions. fabad.org.tr
Regeneration The resin is restored using a strong acid (for H⁺ form) or a salt solution (for Na⁺ form).Reverses the ion exchange process to prepare the resin for reuse.

Additives in Advanced Materials (e.g., Concrete Superplasticizers)

Naphthalene-based compounds are foundational to a major class of high-range water reducers, commonly known as superplasticizers, used to enhance the performance of concrete. superplasticizers.comconcreteadmixturecn.com These additives are typically sulfonated naphthalene-formaldehyde condensates (SNF or NSF). superplasticizers.come3s-conferences.org The synthesis involves the sulfonation of naphthalene followed by polycondensation with formaldehyde (B43269). e3s-conferences.org

The primary function of these superplasticizers is to improve the workability (fluidity) of fresh concrete at a lower water-to-cement ratio. superplasticizers.com The mechanism of action is based on the adsorption of the sulfonate polymer onto the surface of cement particles. superplasticizers.com This imparts a strong negative charge, leading to electrostatic repulsion between the particles. superplasticizers.com This repulsion breaks up cement agglomerates, releasing entrapped water and significantly increasing the fluidity of the mix. superplasticizers.comconcreteadmixturecn.com

Table 2: Performance Benefits of Naphthalene Sulfonate-Based Superplasticizers in Concrete

Performance MetricEffect of SuperplasticizerScientific Rationale
Water Reduction Can reduce water content by 10-25% or more. superplasticizers.comchinalignin.comImproved dispersion of cement particles releases entrapped water. superplasticizers.com
Workability Significantly increases slump and flow. superplasticizers.comElectrostatic repulsion between cement particles reduces viscosity. superplasticizers.com
Compressive Strength Increases strength by 15-50%. mdpi.comenaspol.euLower water-to-cement ratio results in a denser, stronger cement paste. superplasticizers.com
Setting Time May cause some retardation in setting time. mdpi.comThe adsorbed polymer layer can slow the rate of cement hydration. mdpi.com

A study on the effects of a naphthalene-based superplasticizer (BNS) on sulfoaluminate cement showed that increasing the BNS dosage from 0.8 wt% to 2.0 wt% prolonged the initial setting time by 10 minutes and significantly improved fluidity. mdpi.com This enhancement is attributed to the promotion of ettringite generation, which contributes to early compressive strength. mdpi.com

Applications in Sensing Technologies (Focus on Chemical Mechanisms)

Naphthalene derivatives are widely employed as fluorophores in the design of fluorescent chemosensors due to their excellent photophysical properties, including high quantum efficiency and environmental sensitivity. nih.govrsc.org These sensors are designed to detect specific ions or molecules through a change in their fluorescence signal (either "turn-on" or "turn-off"). nih.gov

The general mechanism for a naphthalene-based fluorescent sensor involves three key components:

Fluorophore : The naphthalene ring system serves as the light-emitting unit.

Receptor : A binding site designed to selectively interact with the target analyte (e.g., a metal ion).

Linker : A bridge connecting the fluorophore and the receptor.

A common strategy involves the Photoinduced Electron Transfer (PET) mechanism. In the "off" state, the receptor quenches the fluorescence of the naphthalene fluorophore through PET. Upon binding to the target analyte, the electronic properties of the receptor are altered, inhibiting the PET process. This "blocks" the quenching pathway and "turns on" the fluorescence of the naphthalene unit, resulting in a detectable signal.

For instance, a Schiff base derived from a naphthalene derivative can act as a highly selective "turn-on" fluorescent sensor for aluminum ions (Al³⁺). nih.gov In the absence of Al³⁺, the sensor exhibits weak fluorescence. When Al³⁺ is introduced, it coordinates with the Schiff base receptor, restricting the C=N isomerization and activating a Chelation-Enhanced Fluorescence (CHEF) effect, leading to a significant increase in fluorescence intensity. nih.gov

While this compound itself is a precursor, its core structure is ideal for such applications. The naphthalene ring is the fluorophore, and the sulfonic acid and bromine groups can be chemically modified to install a specific receptor site. These functional groups also modulate the electronic properties of the fluorophore, potentially fine-tuning the sensor's sensitivity and detection limits.

Table 3: Characteristics of a Naphthalene-Derivative Fluorescent Chemosensor for Al³⁺

ParameterFindingSignificance
Analyte Aluminum ion (Al³⁺)Demonstrates high selectivity for Al³⁺ over other common cations. nih.gov
Mechanism Chelation-Enhanced Fluorescence (CHEF) / "Turn-on" responseBinding of Al³⁺ enhances the quantum yield, producing a strong signal. nih.gov
Detection Limit 1.89 x 10⁻⁸ MIndicates very high sensitivity for detecting trace amounts of the analyte. nih.gov
Linear Range 5 x 10⁻⁶ to 4 x 10⁻⁵ MDefines the concentration range over which the sensor provides a quantitative response. nih.gov
Application Bio-imaging in cellsSuccessfully used for imaging Al³⁺ in biological systems, showing practical utility. nih.gov

Theoretical and Computational Investigations

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 7-bromonaphthalene-1-sulfonic acid, DFT calculations would provide fundamental insights into its chemical behavior.

Analysis of Molecular Orbitals and Electron Density Distribution

DFT calculations can map the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial in determining the molecule's reactivity. For a molecule like this compound, the HOMO is expected to be distributed primarily across the electron-rich naphthalene (B1677914) ring system. The LUMO, conversely, would also be located on the aromatic system, with potential contributions from the substituents. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

The electron density distribution, also calculable via DFT, would reveal the polarization of the molecule. The electronegative bromine atom and the highly polar sulfonic acid group would significantly distort the electron density of the naphthalene core. The sulfonic acid group, being strongly electron-withdrawing, would pull electron density from the ring, particularly from the carbon atom to which it is attached. The bromine atom also acts as an electron-withdrawing group through induction but can donate electron density through resonance. This complex interplay of electronic effects governs the molecule's reactivity and intermolecular interactions.

Aromaticity is another key aspect that can be investigated using computational methods. For naphthalene and its derivatives, various indices such as the harmonic oscillator model of aromaticity (HOMA) can be calculated to quantify the degree of aromatic character. nih.gov

Assessment of Substituent Effects on Electronic Properties

Table 1: Illustrative Data Table of Calculated Electronic Properties of Naphthalene and a Hypothetical Substituted Derivative.

This table is for illustrative purposes to show the type of data that can be generated from DFT calculations. The values for the substituted naphthalene are hypothetical.

PropertyNaphthaleneHypothetical 7-Bromo-1-sulfonated Naphthalene
HOMO Energy (eV)-6.15-6.80
LUMO Energy (eV)-1.40-2.10
HOMO-LUMO Gap (eV)4.754.70
Dipole Moment (Debye)05.50

Data for naphthalene is based on published calculations. samipubco.com Data for the hypothetical derivative is illustrative.

Spectroscopic Property Predictions and Simulations (e.g., Computational NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.org For this compound, the predicted spectrum would show distinct signals for each of the aromatic protons and carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromo and sulfonic acid groups. The proton attached to the carbon bearing the sulfonic acid group would likely be significantly downfield.

Infrared (IR) Spectroscopy: Simulated IR spectra can aid in the identification of functional groups. researchgate.net Key vibrational frequencies for this compound would include the O-H and S=O stretching vibrations of the sulfonic acid group, as well as the C-Br stretching and the characteristic C-H and C=C vibrations of the naphthalene ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorptions for the naphthalene chromophore, with shifts in the absorption maxima (λ_max) due to the substituents.

Table 2: Exemplary Predicted Spectroscopic Data for this compound.

This table contains hypothetical data to illustrate the output of spectroscopic simulations.

SpectrumPredicted FeatureExpected Wavenumber/Chemical Shift/Wavelength
¹H NMRAromatic Protonsδ 7.5 - 8.5 ppm
¹³C NMRAromatic Carbonsδ 120 - 140 ppm
IRS=O Stretch1350-1400 cm⁻¹
IRO-H Stretch2800-3200 cm⁻¹ (broad)
UV-Visπ → π* Transitionλ_max ~280-330 nm

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be employed to model the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this could involve modeling its synthesis, such as the sulfonation of 7-bromonaphthalene, or its subsequent reactions. evitachem.com

For instance, modeling the sulfonation of 7-bromonaphthalene would involve locating the transition state for the attack of the electrophile (SO₃) at the 1-position. The calculated activation energy would provide insight into the reaction kinetics. Such studies are crucial for optimizing reaction conditions and understanding regioselectivity.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. researchgate.net For this compound, the sulfonic acid group has rotational freedom around the C-S bond. MD simulations could explore the preferred conformations of this group.

Furthermore, in a solvent like water, MD simulations would reveal the nature of the intermolecular interactions. The polar sulfonic acid group would form strong hydrogen bonds with water molecules, while the bromonaphthalene part of the molecule would have more hydrophobic interactions. Understanding these interactions is key to comprehending the compound's solubility and behavior in solution.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-resolution mass spectrometry is indispensable for confirming the elemental composition of 7-bromonaphthalene-1-sulfonic acid. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the exact molecular formula.

Detailed Research Findings: For this compound (C₁₀H₇BrO₃S), the expected monoisotopic mass is approximately 285.9299 Da. HRMS analysis would be expected to yield a molecular ion peak [M]⁻ or [M-H]⁻ in negative ion mode, or [M+H]⁺ in positive ion mode, with a measured m/z value that corresponds closely to the calculated exact mass. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in MS/MS experiments provides further structural verification. Common fragmentation pathways for aromatic sulfonic acids include the loss of SO₃ (80 Da) or SO₂ (64 Da). For this compound, key fragmentation would likely involve the cleavage of the C-S and S-O bonds. libretexts.orgnih.gov The fragmentation of the related compound 1-bromonaphthalene (B1665260) shows a primary loss of the bromine atom, followed by fragmentation of the naphthalene (B1677914) ring. nih.gov

Expected Fragmentation Data for this compound:

Fragment IonDescription
[C₁₀H₇BrO₃S]⁺Molecular Ion
[C₁₀H₇Br]⁺Loss of SO₃
[C₁₀H₆Br]⁺Loss of H and SO₃
[C₁₀H₇SO₃]⁺Loss of Br
[C₁₀H₇]⁺Loss of Br and SO₃

This table represents predicted fragmentation patterns based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the naphthalene ring system in this compound. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity. nih.govvaia.com

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region. The sulfonic acid proton is often broad and may exchange with residual water in the solvent, appearing at a variable chemical shift, sometimes around 10 ppm or higher in DMSO-d₆. researchgate.net The chemical shifts and coupling constants of the naphthalene protons are influenced by the electron-withdrawing effects of both the sulfonic acid and bromine substituents. Protons ortho to the sulfonic acid group will be shifted significantly downfield.

The ¹³C NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene ring, as they are all chemically non-equivalent. The carbon atom attached to the sulfonic acid group (C1) and the carbon atom bonded to the bromine (C7) will have their chemical shifts significantly influenced by these substituents. nih.govresearchgate.net 2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm the ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~145
2~8.2-8.4~125
3~7.5-7.7~128
4~8.0-8.2~129
5~7.8-8.0~127
6~7.6-7.8~130
7-~122
8~8.8-9.0~126
9 (bridgehead)-~135
10 (bridgehead)-~132

This table is an estimation based on data from related compounds like 1-bromonaphthalene chemicalbook.comchemicalbook.com, naphthalenesulfonic acids chemicalbook.com, and other substituted naphthalenes. nih.govnih.gov Actual values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Detailed Research Findings: The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonic acid group and the substituted naphthalene core. The O-H stretch of the sulfonic acid group is expected to be a very broad band in the region of 3000-2500 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the S=O bonds will appear as strong absorptions around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O single bond stretch is typically found in the 700-600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will produce a series of sharp bands between 1600 and 1400 cm⁻¹. The C-Br stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the vibrations of the non-polar naphthalene ring system. nih.govresearchgate.netresearchgate.net The symmetric vibrations of the naphthalene core often give rise to strong Raman signals. The characteristic ring breathing modes of the naphthalene skeleton are expected to be prominent in the Raman spectrum. chemicalbook.comspectrabase.com

Expected Vibrational Bands for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H stretch (sulfonic acid)3000-2500 (broad)IR
Aromatic C-H stretch3100-3000IR, Raman
C=C aromatic stretch1600-1400IR, Raman
S=O asymmetric stretch1250-1120IR
S=O symmetric stretch1080-1010IR
C-S stretch700-600IR
C-Br stretch<600IR, Raman

This table is based on characteristic vibrational frequencies for sulfonic acids nih.govnist.gov and brominated aromatic compounds. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination (e.g., Single Crystal, Powder XRD)

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, single-crystal X-ray diffraction could provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking.

Detailed Research Findings: While specific crystallographic data for this compound is not readily available in the public domain, analysis of related structures provides insight. For instance, studies on 1,8-disubstituted naphthalenes have shown that bulky substituents can cause significant distortion of the naphthalene ring from planarity. nih.gov Given the presence of two substituents on the naphthalene ring of this compound, some degree of ring distortion may be anticipated.

A single-crystal X-ray diffraction study would reveal the conformation of the sulfonic acid group relative to the naphthalene ring and the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. Powder X-ray diffraction (PXRD) could be used to characterize the bulk material, confirm its crystalline phase, and assess its purity. The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

Information Obtainable from X-ray Diffraction:

ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present in the crystal structure.
Atomic CoordinatesThe precise position of each atom within the unit cell.
Bond Lengths and AnglesThe geometry of the molecule in the solid state.
Intermolecular InteractionsDetails of hydrogen bonding, halogen bonding, and π-π stacking interactions.

This table describes the general outputs of an X-ray diffraction experiment.

Advanced Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., HPLC with specialized detectors)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used for purity assessment and for the separation of closely related isomers. nih.gov

Detailed Research Findings: The analysis of naphthalene sulfonates is commonly performed using reversed-phase HPLC. sielc.com Due to the polar nature of the sulfonic acid group, ion-pairing agents are often added to the mobile phase to improve retention and resolution on standard C18 columns. oup.com Alternatively, specialized columns, such as those with mixed-mode or anion-exchange characteristics, can be employed for effective separation. sielc.comresearchgate.net

For the purity assessment of this compound, a gradient elution method would likely be used, starting with a high proportion of aqueous buffer and increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the naphthalene ring is a strong chromophore. A photodiode array (PDA) detector would be particularly advantageous, as it can provide UV spectra of eluting peaks, aiding in their identification and assessing peak purity. For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.gov

The separation of isomers of bromonaphthalenesulfonic acid is a significant challenge. However, HPLC methods have been successfully developed for the separation of various naphthalenesulfonic acid isomers, demonstrating that with careful method development, baseline separation of this compound from its potential isomeric impurities is achievable. oup.comresearchgate.net

Typical HPLC Parameters for Naphthalene Sulfonate Analysis:

ParameterDescription
ColumnReversed-phase (e.g., C18, C8), Anion-exchange, or Mixed-mode
Mobile PhaseA mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol). May contain an ion-pairing agent (e.g., tetrabutylammonium). oup.comsielc.com
DetectionUV/Vis (typically around 220-280 nm), Photodiode Array (PDA), Fluorescence, or Mass Spectrometry (MS). oup.comresearchgate.net
Flow RateTypically 0.5 - 1.5 mL/min.
TemperatureOften controlled (e.g., 25-40 °C) to ensure reproducible retention times.

This table outlines common starting conditions for the HPLC analysis of naphthalene sulfonates.

Historical Perspective and Evolution of Research on Bromo Naphthalene Sulfonic Acids

Early Discoveries and Pioneering Synthetic Efforts

The initial exploration of naphthalene (B1677914) derivatives was characterized by direct electrophilic substitution reactions on the naphthalene ring. Early efforts in the 19th century focused on fundamental reactions like bromination and sulfonation. Chemists such as Laurent, Glaser, and Otto were among the pioneers investigating the bromination of naphthalene, often resulting in mixtures of isomers. The primary product of direct bromination of naphthalene in a non-polar solvent is typically α-bromonaphthalene (1-bromonaphthalene).

Similarly, the sulfonation of naphthalene was found to be highly dependent on reaction conditions. For instance, sulfonation at lower temperatures tends to yield naphthalene-α-sulfonic acid, while higher temperatures favor the formation of the β-isomer. prepchem.com

The synthesis of a disubstituted compound with a specific substitution pattern, such as 7-bromo-naphthalene-1-sulfonic acid, was not a straightforward endeavor in these early days. The pioneering efforts involved a multi-step process, typically involving the sulfonation of a pre-brominated naphthalene or the bromination of a naphthalenesulfonic acid. evitachem.com A common synthetic route involves two main steps: the bromination of naphthalene followed by sulfonation, or vice versa. evitachem.com The challenge lay in controlling the position of the second substituent, a problem that would be addressed through a deeper understanding of substituent effects and reaction control.

Key Milestones in Understanding Regioselectivity and Reactivity

A significant challenge in naphthalene chemistry is achieving regioselective synthesis, particularly when substituents are required on different rings. mdpi.com A key milestone in overcoming this challenge was the strategic use of the sulfonic acid group not just as a desired functional group, but as a temporary protecting and directing group. mdpi.com

Research has demonstrated that introducing a sulfonic acid group at the 1-position can be used to control subsequent reactions, such as the Sandmeyer reaction, to introduce a bromine atom at a specific, different position. mdpi.com The sulfonic acid group enhances the yield of the Sandmeyer reaction by making the associated diazonium compound a better electron acceptor, thus facilitating the crucial electron transfer from the copper(I) catalyst. mdpi.com

This methodology involves a multi-step sequence:

Sulfonation: An amino-naphthol is sulfonated to introduce the sulfonic acid group at a specific position, for example, creating 5-amino-2-hydroxynaphthalene-1-sulfonic acid from 5-amino-2-naphthol. mdpi.com The amino group is protonated under the acidic conditions, rendering it unreactive, while the hydroxyl group directs the sulfonation. mdpi.com

Diazotization and Sandmeyer Reaction: The amino group of the resulting sulfonic acid derivative is then converted to a diazonium salt. This intermediate is subsequently treated with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom. mdpi.com

Desulfonation: After the bromine atom is in place, the sulfonic acid group can be removed if not desired in the final product. The conditions for this removal are a critical aspect of the molecule's reactivity. For instance, removing the sulfonic acid from 5-bromo-2-hydroxynaphthalene-1-sulfonic acid can be achieved under relatively mild conditions (refluxing in 20% aqueous sulfuric acid), whereas removing the sulfonic acid from 2-bromonaphthalene-1-sulfonic acid requires much harsher conditions (refluxing with 50% aqueous sulfuric acid for 12-16 hours). mdpi.com

This strategic use of the sulfonic acid group represents a major advance in controlling the synthesis of complex naphthalene derivatives, moving from brute-force substitutions to elegant, mechanism-based synthetic design.

Reaction Step Reagents Purpose Reference
SulfonationConcentrated Sulfuric Acid (H₂SO₄)Introduces a sulfonic acid group, which acts as a protecting and activating group. mdpi.com
DiazotizationSodium Nitrite (B80452) (NaNO₂), Sulfuric Acid (H₂SO₄)Converts an amino group into a diazonium salt, preparing it for substitution. mdpi.com
Sandmeyer ReactionCopper(I) Bromide (CuBr), Copper(II) Bromide (CuBr₂)Replaces the diazonium group with a bromine atom. mdpi.com
DesulfonationDilute Sulfuric Acid (e.g., 20% aq. H₂SO₄)Removes the sulfonic acid group after it has served its directing purpose. mdpi.com

Evolution of Application Areas in Chemical Industries

The applications of bromo-naphthalene sulfonic acids have evolved significantly over time. Initially, like many naphthalene derivatives, their primary value was as intermediates in the synthesis of dyes and pigments. evitachem.com The presence of both the sulfonic acid group (which imparts water solubility) and a reactive bromine atom made them versatile precursors for complex azo dyes. An early example of a naphthalenesulfonic acid being used as a synthetic intermediate is in the preparation of α-Naphthoic acid by fusing sodium α-naphthalenesulfonate with sodium formate. orgsyn.org

With the advancement of chemical industries, the applications have diversified. Today, 7-Bromonaphthalene-1-sulfonic acid and related compounds are valuable building blocks in several high-value sectors: evitachem.com

Organic Synthesis: They serve as key intermediates in the creation of complex organic molecules. The bromine atom can be readily replaced by other functional groups through nucleophilic substitution or used to form organometallic reagents, while the sulfonic acid group can be modified or removed as needed. evitachem.com

Pharmaceuticals and Agrochemicals: The naphthalene scaffold is present in many bioactive molecules. Compounds like 7-Bromonaphthalene-1-carboxylic acid, a closely related structure, are used in the development of new pharmaceuticals and agrochemicals due to their functional versatility. cymitquimica.com

Biochemical Research: These compounds can be employed as probes in biochemical assays or in studies of enzyme mechanisms. evitachem.com

Materials Science: The rigid, aromatic structure of the naphthalene core makes these compounds interesting for the synthesis of specialty chemicals and materials with specific electronic or optical properties. evitachem.com

This evolution reflects a shift from their use in bulk commodity chemicals like dyes to highly specialized, performance-oriented applications in modern technology and medicine.

Contributions of Prominent Researchers and Research Institutions

While it is difficult to attribute the development of this specific class of compounds to a single individual, the foundational work on naphthalene chemistry was laid by numerous 19th-century European chemists. The initial bromination and sulfonation reactions were explored by researchers like Auguste Laurent and Carl Glaser .

In the modern era, a deeper, mechanistic understanding has been advanced by academic researchers focused on synthetic methodology. For example, the work by T. Robert Fretz and Peter C. Meltzer of the Donald P. and Katherine B. Loker Hydrocarbon Research Institute at the University of Southern California has provided detailed insights into the use of the sulfonic acid group as a protecting and activating group in the regioselective synthesis of brominated naphthols, a strategy directly applicable to the synthesis of compounds like this compound. mdpi.com Their work, published in journals like Molbank, exemplifies the type of process-oriented research that enables the practical, large-scale preparation of these specialized chemical building blocks. mdpi.com The development of selective bromination techniques for naphthalene derivatives has also been a significant area of research, contributing to the toolbox available for synthesizing specific isomers. researchgate.net

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Routes

A primary focus of future research is the development of environmentally benign and efficient methods for synthesizing 7-Bromonaphthalene-1-sulfonic acid. Traditional synthetic methods often rely on harsh conditions and hazardous reagents. Modern green chemistry principles offer a pathway to more sustainable production. A promising one-step strategy involves the use of halides with sulfur dioxide surrogates. rsc.org For instance, employing an accessible industrial material like thiourea (B124793) dioxide as an eco-friendly sulfur dioxide source, with air as a green oxidant, presents a sustainable route for producing aryl sulfonic acids. rsc.org This approach could be adapted for the sulfonation of 7-bromonaphthalene, significantly reducing the environmental footprint of the synthesis.

Biocatalysis represents a significant opportunity for the green synthesis of naphthalene (B1677914) derivatives. The use of enzymes or whole-cell systems can offer high selectivity under mild reaction conditions, minimizing waste and energy consumption. Research into catalysts like chitosan-sulfonic acid for the synthesis of other naphthalene-based compounds has shown high yields, short reaction times, and catalyst reusability. nih.gov Future work could focus on identifying or engineering specific enzymes or bio-based catalysts capable of regioselectively sulfonating 7-bromonaphthalene, providing a highly sustainable and efficient manufacturing process.

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters and enhancing safety and scalability. In a flow system, reactants are continuously pumped through a reactor, such as a coil or microfluidic chip, allowing for precise management of temperature, pressure, and residence time. mt.commit.edu This level of control often leads to higher product yields, improved purity, and better reproducibility compared to batch methods. mt.com

The transition to continuous flow processes for the synthesis of this compound could mitigate risks associated with hazardous reagents and exothermic reactions. mt.com Furthermore, challenges such as the handling of solids or slurries, which can be problematic in flow systems, are being addressed through advanced reactor designs like continuous oscillatory baffled reactors and flow-focusing geometries that prevent blockages. nih.gov

FeatureBatch ProcessingContinuous Flow Chemistry
Control Limited control over mixing and temperature gradients.Precise control over key parameters (temperature, pressure, time). mt.com
Safety Higher risk due to large volumes of reagents.Smaller reaction volumes at any given time enhance safety. mt.com
Reproducibility Can vary between batches.High reproducibility and consistency. mt.com
Scalability Scaling up can be complex and require re-optimization.More straightforward to scale by running the system for longer periods.
Efficiency Often lower yields and more side products.Improved yields and purity due to precise control. mt.com

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The bifunctional nature of this compound, featuring both a bromo group and a sulfonic acid group, offers fertile ground for exploring novel chemical transformations. Future research should investigate its potential in reactions where these functional groups act as synthetic handles. For example, the bromine atom is a prime site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The sulfonic acid group can be used as a directing group or a leaving group in nucleophilic substitution reactions, opening pathways to previously inaccessible derivatives.

Integration into Emerging Technologies (e.g., Advanced Energy Materials, Environmental Remediation Processes focused on chemical removal)

The unique electronic and structural properties of the naphthalene core, combined with the functionality of the sulfonic acid group, make this compound a candidate for advanced applications.

Advanced Energy Materials: Sulfonated aromatic compounds are integral to the development of proton exchange membranes (PEMs) for fuel cells. Future research could explore the polymerization of this compound or its derivatives to create novel sulfonated polymers. These materials could offer enhanced thermal stability, mechanical strength, and proton conductivity, leading to more efficient and durable energy devices.

Environmental Remediation: The compound could serve as a building block for designing specialized adsorbents or catalysts for environmental cleanup. Its aromatic structure could be tailored to selectively capture organic pollutants from water, while the sulfonic acid group could provide sites for binding heavy metal ions. Further investigation is needed to develop and test materials derived from this compound for targeted chemical removal processes.

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new materials. By using methods like Density Functional Theory (DFT), researchers can predict the electronic, optical, and chemical properties of novel derivatives of this compound before undertaking costly and time-consuming laboratory synthesis. This in silico approach allows for the rational design of molecules with tailored characteristics, such as specific absorption spectra for dye applications or optimized electronic properties for organic electronics. This predictive capability enables a more focused and efficient research and development process.

Addressing Scalability and Process Optimization Challenges for Industrial Relevance

For this compound to achieve industrial relevance, its production must be scalable, cost-effective, and efficient. A key challenge is transitioning from laboratory-scale synthesis to large-scale manufacturing. As discussed, continuous flow chemistry provides a promising solution for scalability. mt.com Process optimization will involve systematically refining reaction parameters, including catalyst loading, flow rates, temperature, and pressure, to maximize throughput and product quality while minimizing waste and energy consumption. The use of in-line analytical techniques, such as infrared spectroscopy, within a flow system can provide real-time data, enabling rapid optimization and ensuring consistent production quality. mt.com

Conclusion

Summary of Key Research Findings and Methodological Advances

Research on 7-Bromonaphthalene-1-sulfonic acid itself is not extensive in published literature. However, a significant body of research on related compounds provides a solid framework for understanding its chemistry. Methodological advances in the regioselective synthesis of substituted naphthalenes, particularly through controlled bromination and sulfonation, are critical for obtaining this specific isomer. cardiff.ac.ukresearchgate.net Furthermore, the development of modern cross-coupling reactions has established a clear path for the synthetic manipulation of the bromo-substituent, highlighting its potential as a building block. nih.gov The analysis of this class of compounds is well-established, with HPLC being a primary tool. smolecule.com

Broader Impact on Organic Chemistry and Related Chemical Disciplines

The study and application of substituted naphthalenesulfonic acids have a considerable impact on industrial and medicinal chemistry. As key intermediates in the dye industry, they are fundamental to the creation of a wide spectrum of colors for textiles and other materials. jcsp.org.pk The bifunctional nature of molecules like this compound, combining a water-solubilizing group with a reactive site for carbon-carbon or carbon-heteroatom bond formation, represents a powerful paradigm in the design of functional molecules. This concept is applicable in fields ranging from materials science, for creating new polymers or liquid crystals, to medicinal chemistry, for synthesizing novel drug candidates.

Outlook for Continued Investigation and Potential Innovation Derived from this compound Research

The scarcity of specific data on this compound indicates a clear opportunity for further investigation. Future research should focus on developing and optimizing a regioselective synthesis to produce this compound in high yield and purity. A thorough characterization of its physicochemical and spectroscopic properties is essential. Exploration of its reactivity, particularly in a diverse range of modern cross-coupling reactions, could unlock its potential for creating novel and valuable compounds. Innovation derived from this research could lead to new dyes with enhanced properties (e.g., lightfastness, environmental compatibility), novel fluorescent probes for biological imaging, and new building blocks for the synthesis of advanced functional materials.

Q & A

Q. What are the optimal synthetic routes for 7-bromonaphthalene-1-sulfonic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of brominated naphthalene derivatives. Key steps include:
  • Sulfonation : Using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (e.g., 80–120°C) to introduce the sulfonic acid group. Excess sulfonating agents may lead to polysubstitution, requiring precise stoichiometric control .

  • Bromination : Electrophilic aromatic bromination with Br₂ in the presence of FeBr₃ or using HBr/H₂O₂ systems. Positional selectivity (1-sulfonic acid vs. 2-sulfonic acid) depends on directing effects of existing substituents .

  • Purification : Crystallization from ethanol/water mixtures or chromatography to isolate the product. Yield optimization requires monitoring reaction time and temperature gradients.

    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Sulfonation Temp.80–100°CPrevents decomposition
Bromination CatalystFeBr₃ (1.2 eq.)Enhances regioselectivity
Reaction pH<2 (acidic medium)Avoids hydrolysis

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals in δ 7.5–8.5 ppm. The sulfonic acid group deshields adjacent protons, while bromine causes splitting due to spin-spin coupling .
  • Mass Spectrometry (MS) : ESI-MS in negative mode detects [M–H]⁻ ions (m/z ~292 for C₁₀H₆BrSO₃⁻). High-resolution MS confirms molecular formula .
  • Elemental Analysis : Matches calculated C, H, S, and Br percentages (e.g., C: 41.12%, Br: 27.38%).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Decomposition Risks :
  • Hydrolysis in aqueous alkaline conditions (pH >7) forms naphthol derivatives.
  • Thermal decomposition above 150°C releases SO₃ and HBr gases .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic and catalytic properties of the sulfonic acid group?

  • Methodological Answer :
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances sulfonic acid’s acidity (lower pKa), making it a stronger Brønsted acid catalyst. DFT calculations show increased positive charge density on the sulfonate oxygen .

  • Catalytic Applications :

  • Esterification : Higher turnover frequencies (TOF) compared to non-halogenated analogs due to enhanced protonation efficiency.

  • Polymer Electrolytes : In PFSA-like membranes, bromine alters ionomer morphology, reducing water uptake but improving mechanical stability .

    • Data from Comparative Studies :
Property7-Bromo DerivativeNon-Brominated Analog
pKa (in H₂O)~0.5~1.2
Proton Conductivity0.08 S/cm0.12 S/cm

Q. What mechanisms underlie the compound’s degradation under electrochemical stress, and how can they be mitigated?

  • Methodological Answer :
  • Degradation Pathways :

Radical Attack : Hydroxyl radicals (•OH) from water splitting abstract hydrogen from naphthalene rings, leading to C–S bond cleavage.

Sulfonate Group Hydrolysis : Accelerated in high-voltage environments (e.g., fuel cells) .

  • Mitigation Strategies :
  • Additives : Radical scavengers like Ce³⁺ or Mn²⁺ reduce •OH concentrations.
  • Membrane Compositing : Embedding in SiO₂ or TiO₂ matrices reduces swelling and mechanical fatigue .

Q. How can computational models predict interactions of this compound in supramolecular systems?

  • Methodological Answer :
  • Software Tools : Gaussian (DFT), GROMACS (MD), and AutoDock (docking studies) simulate:
  • Non-Covalent Interactions : π-π stacking with aromatic receptors (e.g., carbon nanotubes) and hydrogen bonding with biomolecules .
  • Solvation Effects : COSMO-RS models predict solubility in mixed solvents (e.g., DMSO/water).
  • Validation : Compare simulated binding energies (ΔG) with experimental ITC (Isothermal Titration Calorimetry) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.